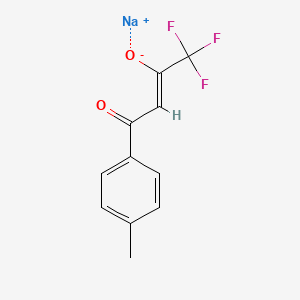
sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a methylphenyl group, and a conjugated enolate system, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate enolate, which is then stabilized by the sodium ion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: 4-(4-methylphenyl)-4-oxobutanoic acid.
Reduction: 4-(4-methylphenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The enolate system can participate in nucleophilic addition reactions, potentially modifying biological macromolecules and affecting their function.
Comparison with Similar Compounds
Sodium (2Z)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Lacks the methyl group on the phenyl ring.
Sodium (2Z)-1,1,1-trifluoro-4-(4-chlorophenyl)-4-oxobut-2-en-2-olate: Contains a chlorine substituent instead of a methyl group.
Uniqueness: Sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate is unique due to the presence of both the trifluoromethyl and methylphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8F3NaO2 |
|---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O2.Na/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1/b10-6-; |
InChI Key |
WCKKAQJPDFRBNH-OTUCAILMSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


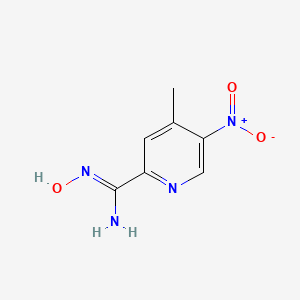
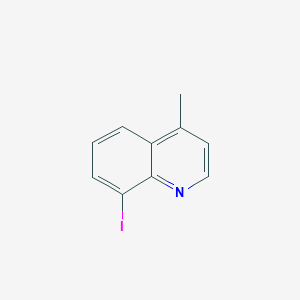

![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)


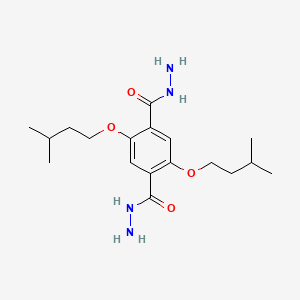
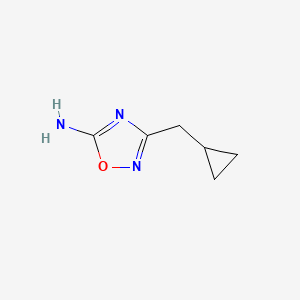

![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)
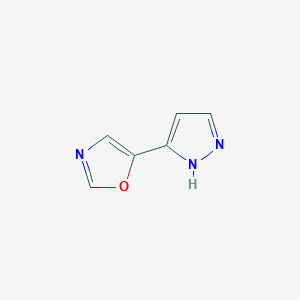
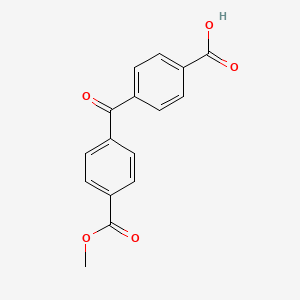

![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
